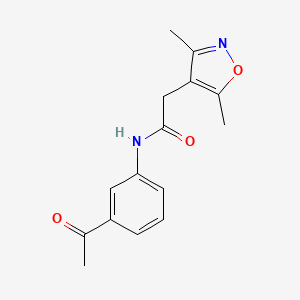
N-(3-acetylphenyl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(3-acetylphenyl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide” is a synthetic organic compound that belongs to the class of acetamides This compound features an acetylphenyl group and a dimethyl-oxazolyl group, which are connected via an acetamide linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “N-(3-acetylphenyl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide” typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and amides.
Acetylation of Phenyl Group: The phenyl group can be acetylated using acetic anhydride in the presence of a catalyst like sulfuric acid.
Coupling Reaction: The final step involves coupling the acetylphenyl group with the oxazole derivative through an amide bond formation, which can be achieved using reagents like carbodiimides (e.g., DCC) in the presence of a base.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the acetyl group or the oxazole ring.
Reduction: Reduction reactions can target the carbonyl group in the acetylphenyl moiety.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the phenyl or oxazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Halogenating agents, nucleophiles, or electrophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: As an intermediate in organic synthesis and in the development of new synthetic methodologies.
Biology: Potential use in biochemical assays or as a probe in molecular biology studies.
Medicine: Exploration as a candidate for drug development, particularly for its potential pharmacological activities.
Industry: Use in the production of advanced materials or as a specialty chemical in various industrial processes.
Mecanismo De Acción
The mechanism of action of “N-(3-acetylphenyl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide” would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, influencing biological pathways and processes.
Comparación Con Compuestos Similares
Similar Compounds
N-(3-acetylphenyl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide: can be compared with other acetamide derivatives or oxazole-containing compounds.
N-(3-acetylphenyl)acetamide: Lacks the oxazole ring, which may result in different chemical and biological properties.
2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide: Lacks the acetylphenyl group, which may affect its reactivity and applications.
Uniqueness
The presence of both the acetylphenyl and oxazole moieties in “this compound” imparts unique chemical properties, such as specific reactivity patterns and potential biological activities, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C15H16N2O3 |
|---|---|
Peso molecular |
272.30 g/mol |
Nombre IUPAC |
N-(3-acetylphenyl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide |
InChI |
InChI=1S/C15H16N2O3/c1-9-14(11(3)20-17-9)8-15(19)16-13-6-4-5-12(7-13)10(2)18/h4-7H,8H2,1-3H3,(H,16,19) |
Clave InChI |
CIVXVCKSWHMLOO-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NO1)C)CC(=O)NC2=CC=CC(=C2)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 9-[(furan-2-yl)methyl]-4-methyl-3,11-dioxa-9-azatetracyclo[11.4.0.0^{2,6}.0^{7,12}]heptadeca-1,4,6,12,14,16-hexaene-5-carboxylate](/img/structure/B15104099.png)
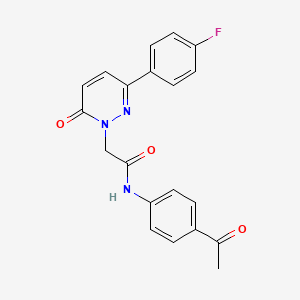
![N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]tetrazolo[1,5-a]pyridine-6-carboxamide](/img/structure/B15104109.png)
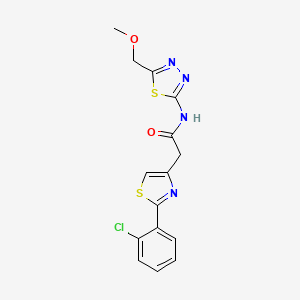
![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B15104123.png)
![Tert-butyl 4-[(7-chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]piperazine-1-carboxylate](/img/structure/B15104128.png)
![1-methyl-N-[(2Z)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide](/img/structure/B15104130.png)
![N-[3-(1H-tetrazol-1-yl)phenyl]naphthalene-2-sulfonamide](/img/structure/B15104132.png)
![1-{[3,4-dimethyl-2-(1H-tetrazol-1-yl)phenyl]carbonyl}piperidine-4-carboxamide](/img/structure/B15104145.png)
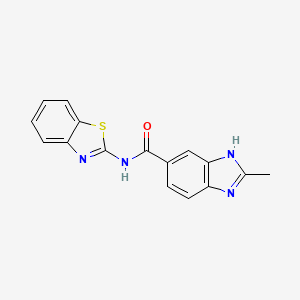
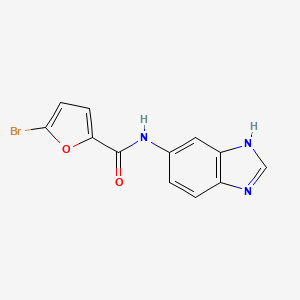
![7-Chloro-5-(methylsulfanyl)-2-phenyl[1,3]oxazolo[4,5-d]pyrimidine](/img/structure/B15104189.png)
![5,7-Bis(3,4-dimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B15104194.png)
![1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]ethanone](/img/structure/B15104197.png)
